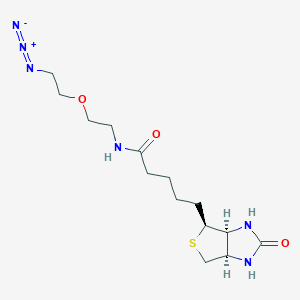

Biotin-PEG1-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethoxy)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O3S/c15-20-17-6-8-23-7-5-16-12(21)4-2-1-3-11-13-10(9-24-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBMDEIUGWVWEA-GVXVVHGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118138 | |

| Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204085-48-2 | |

| Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204085-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG1-azide: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Biotin-PEG1-azide, a versatile bifunctional linker molecule. The information presented herein is intended to support researchers in the fields of bioconjugation, proteomics, and drug development in the effective utilization of this reagent.

Core Chemical Properties and Structure

This compound is a chemical compound that incorporates three key functional components: a biotin moiety, a single ethylene glycol unit (PEG1) as a spacer, and a terminal azide group. This unique structure allows for the linkage of biotin to other molecules through "click chemistry," a highly efficient and specific conjugation method.

The biotin component provides a strong and specific binding affinity for avidin and streptavidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule and provides spatial separation between the biotin and the conjugated molecule, which can help to minimize steric hindrance and improve binding accessibility to avidin or streptavidin. The terminal azide group is the reactive handle that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the covalent attachment to alkyne- or strained cyclooctyne-modified molecules, respectively.

Chemical Structure

The chemical structure of this compound is characterized by the valeric acid side chain of biotin connected via an amide bond to a short amino-PEG-azide linker.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₄N₆O₃S | [][2] |

| Molecular Weight | 356.45 g/mol | [2][3] |

| CAS Number | 1204085-48-2 | [4] |

| Appearance | White to off-white solid or powder | |

| Purity | Typically >95% (often >98%) | |

| Solubility | Soluble in DMSO and DMF. Sparingly soluble in water. | |

| Storage Conditions | Store at -20°C for long-term stability. |

Experimental Protocols and Applications

This compound is primarily utilized in bioconjugation applications through click chemistry. The azide group allows for the efficient and specific labeling of alkyne-containing biomolecules such as proteins, nucleic acids, and small molecules. The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.

Detailed Experimental Protocol for CuAAC:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Prepare a stock solution of a copper(II) sulfate (CuSO₄).

-

Prepare a stock solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.

-

Prepare a stock solution of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. The molar ratio of the biotin-azide to the biomolecule may need to be optimized but a 10-50 fold molar excess of the azide is a common starting point.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may be optimized depending on the specific reactants.

-

-

Purification:

-

Remove unreacted this compound and other small molecules by methods such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). This method is particularly advantageous for in vivo and in vitro applications where the cytotoxicity of copper is a concern.

Detailed Experimental Protocol for SPAAC:

-

Reagent Preparation:

-

Prepare a stock solution of the cyclooctyne-modified biomolecule in an appropriate buffer.

-

Prepare a stock solution of this compound in an organic solvent like DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with this compound. A 2-10 fold molar excess of the biotin-azide is often sufficient.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne.

-

-

Purification:

-

Purify the biotinylated biomolecule using standard techniques as described for CuAAC to remove excess this compound.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the CuAAC and SPAAC reactions using this compound.

Safety and Handling

Conclusion

This compound is a valuable and versatile tool for the biotinylation of a wide range of molecules. Its well-defined structure and reactivity in click chemistry reactions make it an ideal reagent for applications in drug development, proteomics, and other areas of life science research. The protocols and data presented in this guide are intended to facilitate the successful application of this compound in your research endeavors.

References

An In-Depth Technical Guide to the Synthesis and Purification of Biotin-PEG1-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG1-azide, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and various molecular biology applications. This document outlines the synthetic route, detailed experimental protocols, purification methods, and characterization data.

Overview

This compound is a molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a short polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for "click chemistry" reactions. The azide functionality allows for the facile and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Synthesis of the intermediate, 1-amino-2-(2-azidoethoxy)ethane.

-

Coupling of the amino-PEG1-azide intermediate with an activated biotin derivative, such as Biotin-NHS ester.

Synthesis of 1-amino-2-(2-azidoethoxy)ethane

This section details a representative protocol for the synthesis of the key intermediate, 1-amino-2-(2-azidoethoxy)ethane, adapted from similar reported procedures.

Experimental Protocol:

A multi-step synthesis is employed to produce 1-amino-2-(2-azidoethoxy)ethane.[1]

-

Step 1: Synthesis of 2-(2-azidoethoxy)ethanol. 2-(2-Chloroethoxy)ethanol is reacted with sodium azide in a suitable solvent such as water or DMF. The reaction mixture is typically heated to drive the reaction to completion.

-

Step 2: Tosylation of 2-(2-azidoethoxy)ethanol. The hydroxyl group of 2-(2-azidoethoxy)ethanol is then activated by reaction with tosyl chloride in the presence of a base, such as pyridine or triethylamine, in a solvent like dichloromethane at 0°C to room temperature.

-

Step 3: Azide displacement to form the diamine precursor. The tosylated intermediate is then reacted with an excess of ammonia or a protected amine equivalent to introduce the amino group.

-

Step 4: Deprotection (if necessary) and purification. If a protected amine was used, a deprotection step is required. The final product, 1-amino-2-(2-azidoethoxy)ethane, is then purified by column chromatography.

Synthesis of this compound via Amide Coupling

The final step involves the coupling of the synthesized 1-amino-2-(2-azidoethoxy)ethane with an N-hydroxysuccinimide (NHS) activated biotin derivative.

Experimental Protocol:

This protocol is adapted from general procedures for NHS ester reactions with primary amines.[2][3][4]

-

Dissolution of Reactants: Dissolve Biotin-NHS ester in an anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In a separate vial, dissolve a slight molar excess (1.1 to 1.5 equivalents) of 1-amino-2-(2-azidoethoxy)ethane in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0).

-

Reaction: Slowly add the Biotin-NHS ester solution to the solution of 1-amino-2-(2-azidoethoxy)ethane with gentle stirring.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: The reaction can be quenched by adding an excess of an amine-containing buffer, such as Tris-HCl, to consume any unreacted Biotin-NHS ester.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any quenching reagents. A combination of chromatographic techniques is often employed.

Experimental Protocol:

-

Solvent Removal: The reaction mixture is concentrated under reduced pressure to remove the organic solvent.

-

Column Chromatography: The crude product is purified by silica gel column chromatography. A gradient elution system of dichloromethane and methanol is commonly used. The fractions are monitored by TLC, and those containing the pure product are pooled.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC (RP-HPLC) can be utilized. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a common choice for the purification of biotinylated PEG compounds.[]

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Expected Results |

| ¹H NMR and ¹³C NMR | The spectra should show characteristic peaks corresponding to the biotin, PEG, and azide moieties. The integration of the proton signals can confirm the ratio of the different parts of the molecule. |

| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of this compound (C14H24N6O3S, MW: 356.45 g/mol ). |

| HPLC | The purity of the final product can be determined by analytical HPLC, with typical purities for commercially available products being ≥95%. |

Data Presentation

Table 1: Summary of Key Quantitative Data

| Parameter | Typical Value | Reference |

| Purity (HPLC) | ≥95% | Commercial Suppliers |

| Molecular Weight ( g/mol ) | 356.45 | Calculated |

| Reaction Yield | Variable (dependent on scale and optimization) | N/A |

Visualizations

Caption: Synthetic pathway of this compound.

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG1-azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for Biotin-PEG1-azide, a versatile reagent in the field of click chemistry. This document details its utility in both Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, offering insights into its application for bioconjugation, protein labeling, and affinity purification.

Introduction to this compound and Click Chemistry

This compound is a bi-functional molecule that combines the high-affinity binding of biotin to avidin and streptavidin with the bioorthogonal reactivity of an azide group. The short polyethylene glycol (PEG1) linker enhances solubility and reduces steric hindrance. Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for conjugating molecules in complex biological environments. This compound is a key reagent in two major types of click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Mechanism of Action

This compound's utility stems from the ability of its terminal azide group to form a stable triazole linkage with an alkyne-containing molecule. The specific mechanism depends on the type of click chemistry employed.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

In CuAAC, a copper(I) catalyst is required to facilitate the reaction between the azide of this compound and a terminal alkyne. The reaction proceeds through a stepwise mechanism, resulting in the formation of a 1,4-disubstituted triazole.

Key Features of CuAAC:

-

High Reaction Rates: CuAAC reactions are generally very fast, often reaching completion within minutes to a few hours at room temperature.[3]

-

High Yields: The reactions are highly efficient, typically providing near-quantitative yields.[4]

-

Biocompatibility Concerns: The requirement for a copper catalyst can be a limitation for in vivo applications due to the cytotoxicity of copper ions.[3] However, the use of copper-chelating ligands like THPTA and TBTA can mitigate this toxicity and also accelerate the reaction.

Below is a diagram illustrating the catalytic cycle of CuAAC.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily without a catalyst.

Key Features of SPAAC:

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo and live-cell labeling applications.

-

Good to Excellent Kinetics: While generally slower than CuAAC, the reaction rates of SPAAC are still rapid, especially with highly reactive cyclooctynes.

-

High Specificity: The reaction is highly specific between the azide and the strained alkyne.

The mechanism of SPAAC is a concerted [3+2] cycloaddition, as depicted below.

References

An In-depth Technical Guide on the Solubility and Stability of Biotin-PEG1-azide in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG1-azide in aqueous buffers, a critical consideration for its application in bioconjugation, drug delivery, and diagnostic development. Understanding these properties is paramount for ensuring the reproducibility of experimental results and the efficacy of the final product.

Introduction to this compound

This compound is a bifunctional molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a single polyethylene glycol (PEG) unit to enhance hydrophilicity and provide a flexible spacer arm, and a terminal azide group for covalent ligation to alkyne-containing molecules via "click chemistry"[1][2]. The PEG linker not only improves water solubility but also reduces steric hindrance, facilitating efficient binding of biotin to its target proteins[1][2].

Solubility of this compound in Aqueous Buffers

The solubility of this compound is a key parameter for its effective use in biological applications, which are predominantly carried out in aqueous media. The presence of the hydrophilic PEG chain significantly enhances its solubility in water and aqueous buffers compared to non-PEGylated biotin-azide counterparts[1].

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound and related compounds. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.

| Compound | Solvent/Buffer | Temperature (°C) | Solubility | Notes |

| This compound | H₂O | Not Specified | 25 mg/mL (70.14 mM) | May require sonication to fully dissolve. |

| Biotin-azide | 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | Sparingly soluble in aqueous buffers alone. |

| Biotin | Water | 25 | ~0.22 mg/mL | |

| Biotin | Hot Water | Not Specified | 0.2 g/100 mL | |

| Biotin | 2M NH₄OH | Not Specified | 50 mg/mL | |

| Biotin-PEG3-azide | PBS (pH 7.2) | Not Specified | 10 mg/mL | |

| Biotin-PEG3-azide | DMF | Not Specified | 10 mg/mL | |

| Biotin-PEG3-azide | DMSO | Not Specified | 10 mg/mL |

Factors Influencing Solubility:

-

PEG Chain Length: Increasing the number of PEG units generally enhances aqueous solubility.

-

pH: The solubility of biotin itself is pH-dependent, with increased solubility in alkaline solutions. While the PEG linker dominates the solubility profile of this compound, extreme pH values may have a minor effect.

-

Co-solvents: Organic co-solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to prepare concentrated stock solutions of biotinylated reagents before dilution into aqueous buffers.

Stability of this compound in Aqueous Buffers

The stability of this compound in aqueous solutions is crucial for its storage and use in time-dependent experiments. The molecule's stability is primarily determined by the chemical integrity of the amide bond, the azide functional group, and the biotin moiety itself.

General Stability Profile:

-

Solid Form: In its solid, lyophilized form, this compound is stable for extended periods when stored at -20°C, protected from moisture.

-

In Solution: Once dissolved, the stability of this compound is reduced. Stock solutions in anhydrous organic solvents like DMSO or DMF are generally stable for up to one month at -20°C and for several months at -80°C. Aqueous solutions are less stable and it is often recommended to use them fresh or store for very short periods.

Chemical Stability of Functional Groups:

-

Amide Bond: The amide bond linking the biotin and the PEG spacer is generally very stable to hydrolysis under neutral and moderately acidic or basic conditions (pH 4-9). Harsh acidic or basic conditions and elevated temperatures would be required to induce significant hydrolysis.

-

Azide Group: Aliphatic azides, such as the one in this compound, are relatively stable in aqueous buffers. However, they can be sensitive to strong acids, which can lead to the formation of volatile and potentially explosive hydrazoic acid. It is therefore recommended to avoid acidic conditions below pH 4. The azide group is also sensitive to reduction and should not be stored with reducing agents.

-

Biotin Moiety: Biotin itself is a stable molecule. It is stable in moderately acidic and neutral aqueous solutions, even at elevated temperatures. However, it is less stable in solutions with a pH above 9. Forced degradation studies on biotin have shown it to be susceptible to degradation under strong acidic and alkaline conditions.

Potential Degradation Pathways

The primary potential degradation pathway for this compound in aqueous buffers under stressed conditions (e.g., extreme pH, high temperature) is the hydrolysis of the amide bond. The azide group could also be susceptible to reduction in the presence of certain reagents.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

4.1. Protocol for Determining Kinetic Solubility

This protocol is adapted from standard high-throughput kinetic solubility assay methods.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-Buffered Saline (TBS) pH 7.4, citrate buffer pH 5.0)

-

96-well microplates (UV-transparent for UV-based detection)

-

Plate shaker

-

Plate reader (e.g., spectrophotometer for UV absorbance or nephelometer for light scattering)

Procedure:

-

Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.

-

Serial Dilution in DMSO (Optional): If a range of concentrations is to be tested, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the desired aqueous buffer (e.g., 198 µL) in the wells of a 96-well plate. This creates a final DMSO concentration of 1%, which is generally well-tolerated in biological assays.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period (e.g., 2 hours).

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation.

-

UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a suitable wavelength (around 200-220 nm for the amide bond or use a specific assay for biotin). The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

4.2. Protocol for Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a forced degradation study to assess the stability of this compound.

Materials:

-

This compound

-

Aqueous buffers at various pH values (e.g., pH 4, 7, 9)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for stress conditions

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Thermostated incubator or water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation (Stress Conditions):

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period.

-

Neutral Hydrolysis: Mix the stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4) and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Photostability: Expose the solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis by HPLC:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Inject the samples onto the HPLC system.

-

Use a gradient elution method to separate the intact this compound from any degradation products. For example, a linear gradient from 5% to 95% mobile phase B over 20 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.

-

Quantify the peak area of the intact compound at each time point.

-

Calculate the percentage of the compound remaining over time for each stress condition.

-

The appearance of new peaks indicates the formation of degradation products.

-

Caption: Experimental workflow for a forced degradation study.

Conclusion and Recommendations

This compound exhibits good solubility in aqueous buffers, a property enhanced by its PEG linker. For practical use, preparing concentrated stock solutions in organic solvents like DMSO followed by dilution into the desired aqueous medium is recommended.

In terms of stability, the molecule is robust under typical experimental conditions (neutral pH, room temperature). The amide bond is highly stable, and the primary concerns for degradation are the azide group under strongly acidic conditions and the biotin moiety at pH values above 9. For long-term storage, it is essential to keep this compound in its solid form at -20°C or below, protected from moisture. Aqueous solutions should be prepared fresh whenever possible. When designing experiments, particularly those involving long incubation times or harsh conditions, it is advisable to perform preliminary stability tests using a stability-indicating HPLC method to ensure the integrity of the molecule throughout the course of the study.

References

The Pivotal Role of the PEG1 Spacer in Biotin-Azide Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and proteomics, biotin-azide reagents are indispensable tools for the labeling and detection of biomolecules. The incorporation of a short polyethylene glycol (PEG) spacer, specifically a single ethylene glycol unit (PEG1), between the biotin and azide moieties, significantly enhances the utility of these reagents. This technical guide delves into the core functions of the PEG1 on spacer in biotin-azide reagents, providing a comprehensive overview of its impact on solubility, steric hindrance, and binding affinity, supported by experimental data and detailed protocols.

Core Concepts: Biotin-Azide and the PEG1 Spacer

Biotin-azide is a bifunctional molecule that combines the high-affinity binding of biotin to avidin and streptavidin with the versatility of azide "click" chemistry.[1] The azide group allows for the covalent attachment of biotin to alkyne-modified biomolecules through a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] This enables researchers to tag proteins, nucleic acids, and other molecules of interest for subsequent detection, purification, and analysis.

The introduction of a PEG1 spacer, a minimal hydrophilic linker, addresses key limitations of simple biotin-azide reagents. This short spacer is critical for optimizing the performance of the reagent in various biological applications.

Impact of the PEG1 Spacer on Physicochemical Properties

The presence of even a single PEG unit can significantly alter the physical and chemical characteristics of the biotin-azide reagent, leading to improved performance in experimental settings.

Enhanced Aqueous Solubility

A notable advantage conferred by the PEG1 spacer is the increased hydrophilicity and, consequently, the enhanced aqueous solubility of the reagent.[4][5] This is a critical factor in biological experiments, where reagents must be soluble in aqueous buffers to ensure efficient and uniform labeling of target biomolecules.

| Reagent | Reported Aqueous Solubility | Solvent System |

| Biotin-azide | ~0.5 mg/mL | 1:1 DMSO:PBS (pH 7.2) |

| Biotin-PEG1-azide | 25 mg/mL | Water |

Table 1: Comparison of the aqueous solubility of Biotin-azide and this compound.

The significantly higher water solubility of this compound facilitates the preparation of stock solutions and their dilution into aqueous reaction buffers without the risk of precipitation, which can be a concern with less soluble reagents.

Reduction of Steric Hindrance

High-Affinity Binding to Avidin/Streptavidin

The interaction between biotin and avidin/streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M). While the addition of a PEG linker can in some cases slightly decrease the binding affinity, the effect of a short PEG1 spacer is generally considered to be minimal. The primary advantage of reduced steric hindrance typically outweighs any minor reduction in affinity, ensuring robust and stable binding for purification and detection assays.

| Ligand | Dissociation Constant (Kd) with Avidin |

| Biotin | ~10-15 M |

| This compound | Expected to be in a similar range to biotin, with any potential decrease being minimal and offset by reduced steric hindrance. Direct comparative data for the PEG1 spacer is not extensively published. |

Table 2: Binding affinity of biotin to avidin. The affinity of this compound is expected to be comparable.

Experimental Workflows and Protocols

The utility of this compound is best illustrated through its application in common experimental workflows.

Protein Labeling via Click Chemistry

This compound is a key reagent for the biotinylation of alkyne-modified proteins. This process is central to many proteomic studies, enabling the selective enrichment and identification of newly synthesized proteins or specific protein populations.

This protocol is a general guideline and may require optimization for specific proteins and experimental conditions.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper ligand)

-

DMSO

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of TCEP or a 100 mM stock of sodium ascorbate in water (prepare fresh).

-

Prepare a 1.7 mM stock solution of TBTA in DMSO:t-butanol (1:4).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Add this compound to the reaction mixture (typically a 5-10 fold molar excess over the protein).

-

Add TBTA to a final concentration of 100 µM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding TCEP or sodium ascorbate to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove excess reagents by dialysis, size-exclusion chromatography, or protein precipitation.

-

Pull-Down Assay for Protein-Protein Interaction Studies

This compound labeled proteins can be used as "bait" to capture interacting "prey" proteins from a cell lysate.

This protocol provides a general framework for a pull-down experiment.

Materials:

-

This compound labeled "bait" protein

-

Streptavidin-coated magnetic or agarose beads

-

Cell lysate containing "prey" proteins

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

Procedure:

-

Bead Preparation:

-

Wash the streptavidin beads with wash buffer according to the manufacturer's instructions to remove storage buffer.

-

-

Immobilization of Bait Protein:

-

Incubate the washed streptavidin beads with the biotinylated bait protein for 1 hour at room temperature with gentle rotation to allow for binding.

-

-

Washing:

-

Wash the beads with immobilized bait protein three times with wash buffer to remove any unbound bait protein.

-

-

Incubation with Lysate:

-

Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Washing:

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer or by incubating with an elution buffer containing a high concentration of free biotin.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against the prey protein. For identification of unknown interacting partners, mass spectrometry can be employed.

-

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into its structure and functionality. A common synthetic route involves the coupling of biotin to an amino-PEG-azide linker.

A detailed synthesis protocol for a similar compound, an azido-biotin reagent, has been described in the literature, which can be adapted for the synthesis of this compound. The general steps are as follows:

-

Activation of Biotin: Biotin is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester to make it reactive towards primary amines.

-

Coupling Reaction: The activated biotin (Biotin-NHS ester) is then reacted with an amino-PEG1-azide linker in a suitable organic solvent (e.g., DMF) in the presence of a base (e.g., triethylamine) to facilitate the formation of a stable amide bond.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography or recrystallization.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the field of drug development.

-

Antibody-Drug Conjugates (ADCs): this compound can be used as a linker in the construction of ADCs. The azide functionality allows for the site-specific conjugation of the linker to an antibody, while the biotin can be used for purification or as a targeting moiety in certain applications.

-

Target Identification and Validation: By incorporating an alkyne group into a small molecule drug candidate, researchers can use this compound to "pull-down" its protein targets from cell lysates, aiding in the elucidation of the drug's mechanism of action.

-

High-Throughput Screening: The robust nature of the biotin-streptavidin interaction makes it ideal for the development of high-throughput screening assays to identify new drug leads.

Conclusion

The inclusion of a single polyethylene glycol unit in biotin-azide reagents represents a subtle yet powerful modification that significantly enhances their utility in modern biological research and drug development. The PEG1 spacer improves aqueous solubility, reduces steric hindrance to facilitate efficient binding to avidin and streptavidin, and maintains the high-affinity interaction that is the hallmark of the biotin-avidin system. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers looking to leverage the advantages of this compound in their experimental designs. As the demand for more precise and efficient bioconjugation tools continues to grow, the thoughtful design of reagents like this compound will remain at the forefront of innovation.

References

- 1. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin Binding Assay Protocol | Rockland [rockland.com]

- 3. researchgate.net [researchgate.net]

- 4. Biotin-PEG11-azide, 956494-20-5 | BroadPharm [broadpharm.com]

- 5. Biotin-PEG-azide (MW 2000) | TargetMol [targetmol.com]

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in modern chemistry, enabling the rapid and efficient assembly of complex molecular architectures. As a cornerstone of "click chemistry," this reaction's high efficiency, selectivity, and biocompatibility have made it invaluable in drug discovery, bioconjugation, and materials science.[1][2] This guide provides a comprehensive overview of the CuAAC reaction, including its core principles, detailed experimental protocols, and quantitative data to aid in experimental design and optimization.

Core Principles of CuAAC

The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3] This reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. The presence of a copper(I) catalyst accelerates the reaction by a factor of up to 10⁸ compared to the uncatalyzed version and ensures the exclusive formation of the 1,4-regioisomer.[2][4]

The catalytic cycle, a key aspect of the reaction, is understood to involve the formation of a copper(I)-acetylide intermediate. The process typically begins with the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), to the active Cu(I) species using a reducing agent like sodium ascorbate.

The Catalytic Cycle

The mechanism of the CuAAC reaction is a subject of ongoing research, with evidence supporting the involvement of multinuclear copper species. However, a generally accepted pathway provides a solid framework for understanding the reaction's progression.

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and the nature of the substrates. The following tables summarize typical reaction parameters and their impact on reaction outcomes.

Table 1: Typical Reaction Parameters for CuAAC

| Parameter | Typical Range/Value | Notes | Citations |

| Copper Source | CuSO₄·5H₂O (with reducing agent), CuI, CuBr | CuSO₄ with sodium ascorbate is common for aqueous systems. Cu(I) salts are often used in organic solvents. | |

| Catalyst Loading | 1-10 mol% | Lower loadings are preferable for biocompatibility. | |

| Reducing Agent | Sodium Ascorbate | Used in excess (10-50 mol%) to maintain copper in the +1 oxidation state. | |

| Ligand | THPTA, TBTA, BTTAA | Ligands accelerate the reaction and protect biomolecules from copper-induced damage. The ligand to copper ratio is often 5:1. | |

| Solvent | H₂O, t-BuOH/H₂O, DMSO, DMF, CH₃CN | Aqueous systems are common for bioconjugation. | |

| Temperature | Room Temperature | The reaction is typically fast at ambient temperatures. | |

| Reaction Time | 1-24 hours | Highly dependent on the specific substrates and catalyst system. | |

| Yields | >90% | Generally very high for terminal alkynes. |

Table 2: Effect of Copper Catalyst Loading on Reaction Conversion

| Catalyst Loading (mol%) | Conversion (%) after 1 hour | Notes |

| 1 | ~70% | Lower catalyst loading can be sufficient but may require longer reaction times. |

| 5 | >95% | A common starting point for many reactions. |

| 10 | >98% | Higher loading can accelerate the reaction but may complicate purification. |

Note: Data is illustrative and can vary significantly based on specific substrates and conditions.

Table 3: Influence of Solvent on Relative CuAAC Reaction Rates

| Solvent | Dielectric Constant | Type | Relative Rate | Notes |

| DMSO | 47.2 | Polar Aprotic | High | Excellent for dissolving a wide range of substrates. |

| DMF | 36.7 | Polar Aprotic | High | Similar to DMSO, a good general solvent for CuAAC. |

| Acetonitrile | 37.5 | Polar Aprotic | Moderate to High | Can coordinate with the copper catalyst. |

| Methanol | 32.7 | Polar Protic | Moderate | Can also act as a reducing agent under certain conditions. |

| t-BuOH/H₂O (1:1) | - | Polar Protic Mixture | High | A very common and effective solvent system, especially for bioconjugation. |

| Water | 80.1 | Polar Protic | High | Ideal for biological applications, though substrate solubility can be a limitation. |

Experimental Protocols

The following are detailed protocols for performing CuAAC reactions in both small molecule synthesis and bioconjugation contexts.

Protocol 1: General Small Molecule Synthesis

This protocol is a general guideline for a small-scale CuAAC reaction.

Materials:

-

Azide-functionalized molecule (1.0 equivalent)

-

Alkyne-functionalized molecule (1.0-1.2 equivalents)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent.

-

Stock Solution Preparation:

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.

-

-

Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a reaction with 1 mol% catalyst, mix appropriate volumes to achieve this ratio in the final reaction mixture). Let this stand for 1-2 minutes.

-

Reaction Initiation: Add the catalyst premix to the solution of the alkyne and azide.

-

Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the product can be purified using standard methods such as extraction or column chromatography.

Protocol 2: Protein Bioconjugation

This protocol outlines the conjugation of an alkyne-modified protein with an azide-containing molecule.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized molecule (e.g., a fluorescent dye or drug molecule)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Aminoguanidine (optional, to scavenge reactive byproducts of ascorbate oxidation)

Procedure:

-

Reactant Preparation: To the protein solution (final concentration typically 10-50 µM), add the azide-functionalized molecule to a final concentration of 2-10 fold molar excess over the protein.

-

Catalyst Premix: In a separate microcentrifuge tube, combine CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.

-

Reaction Initiation: Add the catalyst premix to the protein-azide mixture.

-

Reduction: If using, add aminoguanidine solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Purification: Remove excess reagents and the catalyst using methods suitable for proteins, such as dialysis, size-exclusion chromatography (e.g., PD-10 desalting columns), or spin filtration.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for planning and executing a CuAAC reaction, from substrate preparation to product purification.

Troubleshooting

Even with a robust reaction like CuAAC, challenges can arise. Below is a guide to common issues and their potential solutions.

Table 4: Troubleshooting Common CuAAC Problems

| Problem | Possible Cause(s) | Suggested Solution(s) | Citations |

| Low or No Yield | - Oxidation of Cu(I) to inactive Cu(II).- Poor choice or concentration of ligand.- Low reactant concentration.- Inhibitory buffer components (e.g., Tris). | - Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).- Use a fresh solution of sodium ascorbate.- Use a stabilizing ligand like TBTA or THPTA.- Increase reactant concentrations.- Use non-coordinating buffers like phosphate, HEPES, or MOPS. | |

| Formation of Byproducts | - Oxidative homocoupling of the alkyne (Glaser coupling) due to oxygen exposure. | - Deoxygenate the solvent and reaction mixture.- Use an excess of sodium ascorbate.- Employ a ligand to accelerate the desired reaction. | |

| Difficulty in Product Purification | - Residual copper catalyst.- Similar polarity of product and starting materials. | - Wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia during workup.- For biomolecules, use dialysis or size-exclusion chromatography.- Optimize reaction stoichiometry to ensure complete consumption of the limiting reagent. | |

| Reaction Stalls | - Depletion of the active catalyst.- Product inhibition. | - Add a fresh premix of copper salt and reducing agent portion-wise.- Increase the initial catalyst loading. |

By understanding the fundamental principles, leveraging the provided quantitative data, and following the detailed protocols, researchers, scientists, and drug development professionals can effectively harness the power of the copper-catalyzed azide-alkyne cycloaddition for their specific applications.

References

A Technical Guide to the Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, a field focused on chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] This powerful ligation technique enables the covalent linkage of molecules in complex biological environments, transforming fields from chemical biology and drug development to materials science.[1][2]

At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which results in the formation of a stable triazole linkage.[1][3] Unlike its predecessor, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper catalyst. The reaction's driving force is the high ring strain inherent to the cyclooctyne molecule, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to occur at physiological temperatures and pH, making it exceptionally valuable for the study and manipulation of biological systems.

The bioorthogonal nature of SPAAC is rooted in the fact that both the cyclooctyne and azide functional groups are essentially absent from and non-reactive with most biological molecules, such as proteins, nucleic acids, and lipids. This high degree of selectivity ensures that the ligation happens exclusively between the intended reaction partners, facilitating precise molecular labeling and engineering in living cells, tissues, and even whole organisms.

The SPAAC Mechanism

The SPAAC reaction is a type of Huisgen [3+2] cycloaddition. The reaction is driven by the release of energy from the highly strained eight-membered ring of the cyclooctyne as it transitions to the more stable, planar triazole ring structure. Density functional theory calculations have shown that the rapid rate of the strain-promoted reaction is due to a lower energy requirement for distorting the 1,3-dipole (the azide) and the alkyne into the necessary transition-state geometry.

Caption: Core reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Kinetics and the Critical Role of Cyclooctyne Design

The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been engineered, each with unique reactivity, stability, and steric properties. The reaction's efficiency is quantified by its second-order rate constant (k₂), where a higher value indicates a faster reaction. This parameter is essential for designing experiments where reaction times and reactant concentrations must be precisely controlled. Key factors influencing the reactivity of cyclooctynes include:

-

Ring Strain: This is the primary driving force. Smaller, more distorted rings like cyclooctynes are more reactive than less strained rings like cyclononynes.

-

Electronic Effects: The addition of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can significantly increase the reaction rate.

-

Steric Hindrance: Bulky substituents near the alkyne can impede the approach of the azide, slowing the reaction.

Caption: Key factors influencing the reactivity of common SPAAC cyclooctynes.

Quantitative Comparison of Common Cyclooctynes

The selection of a cyclooctyne reagent is a critical decision in experimental design. The table below summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & References |

| Bicyclo[6.1.0]nonyne | BCN | 0.14 | Balances high reactivity with small size. |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 0.3 | One of the most reactive and widely used cyclooctynes. |

| 4-Dibenzocyclooctynol | DIBO | 0.17 | A second-generation cyclooctyne with fast reaction rates and high stability. |

| Difluorinated Cyclooctyne | DIFO | 0.076 | Developed for improved stability and biocompatibility. |

| Biarylazacyclooctynone | BARAC | > 0.5 | Extremely reactive, suitable for sensitive biological environments. |

Note: Rate constants can vary depending on the specific azide partner, solvent, pH, and temperature.

Experimental Protocols

Accurate and reproducible experimental design is paramount for successful SPAAC applications. The following sections provide generalized protocols for common SPAAC-based experiments.

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes a general method for conjugating a cyclooctyne-modified molecule to an azide-modified molecule (e.g., a protein or small molecule).

-

Reagent Preparation:

-

Dissolve the cyclooctyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer) to a known stock concentration (e.g., 10 mM).

-

In a separate vessel, dissolve the azide-containing molecule in the same solvent to a known stock concentration (e.g., 10 mM).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide and cyclooctyne solutions. A 1:1 to 1.5:1 molar ratio of cyclooctyne to azide is commonly used to ensure complete conjugation of the azide.

-

If using organic solvents, ensure the final concentration in aqueous solutions (like cell media) does not exceed levels that could cause cytotoxicity (typically <1% v/v).

-

-

Incubation:

-

Stir or gently mix the reaction mixture.

-

Incubate at room temperature (or 37°C for live-cell applications). Reaction times can range from minutes to several hours, depending on the reactivity (k₂) of the cyclooctyne and the concentration of the reactants.

-

-

Purification:

-

Once the reaction is complete, purify the resulting conjugate to remove any unreacted starting materials.

-

Appropriate purification methods include size-exclusion chromatography (SEC), dialysis, or affinity purification, depending on the nature of the conjugate.

-

Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.

Protocol 2: Determination of SPAAC Reaction Kinetics

This protocol outlines a method for determining the second-order rate constant (k₂) of a SPAAC reaction using UV-Vis spectrophotometry or quantitative ¹H NMR under pseudo-first-order conditions.

-

Materials:

-

Cyclooctyne of interest.

-

Model azide (e.g., benzyl azide).

-

Appropriate solvent (e.g., Methanol for UV-Vis; deuterated DMSO for NMR).

-

UV-Vis spectrophotometer or NMR spectrometer.

-

Internal standard of known concentration for NMR (e.g., dimethyl sulfone).

-

-

Procedure (Pseudo-First-Order Conditions):

-

Prepare a solution of the cyclooctyne at a low, fixed concentration (e.g., 6 x 10⁻⁵ M).

-

Prepare a stock solution of the azide at a much higher concentration.

-

To initiate the reaction, add the azide solution to the cyclooctyne solution to achieve a final azide concentration that is in large excess (at least 10-fold) of the cyclooctyne concentration.

-

-

Data Acquisition:

-

For UV-Vis: Immediately begin monitoring the decay of the characteristic absorbance of the cyclooctyne over time.

-

For ¹H NMR: Acquire spectra at regular time intervals, monitoring the disappearance of a reactant peak relative to the constant internal standard peak.

-

-

Data Analysis:

-

Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.

-

For a pseudo-first-order reaction, this plot will be linear.

-

The slope of this line is the observed rate constant (k_obs).

-

Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Azide] .

-

Protocol 3: Metabolic Labeling and Live-Cell Imaging

This protocol describes the fluorescent labeling of cellular glycans via SPAAC for visualization by microscopy.

-

Metabolic Labeling:

-

Culture adherent mammalian cells (e.g., HeLa) in complete cell culture medium.

-

Supplement the medium with an azide-modified sugar precursor, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), at a concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido-sugar into the cell-surface glycans.

-

-

SPAAC Reaction (Labeling):

-

Prepare a stock solution of a cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) in DMSO.

-

Wash the cells twice with warm phosphate-buffered saline (PBS) to remove unincorporated azido-sugars.

-

Dilute the DBCO-fluorophore in pre-warmed culture medium to a final concentration of 20-50 µM.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

(Optional) Add a nuclear counterstain like Hoechst 33342 for context.

-

Replace the PBS with an appropriate imaging medium.

-

Visualize the fluorescently labeled cells using a fluorescence microscope.

-

Applications in Research and Drug Development

The mild conditions, high efficiency, and bioorthogonality of SPAAC have led to its widespread use in numerous applications.

-

Drug Development and Delivery: SPAAC is highly beneficial for creating targeted drug delivery systems and synthesizing antibody-drug conjugates (ADCs). It allows for the precise, site-specific attachment of therapeutic payloads to targeting moieties like antibodies without introducing toxic catalysts.

-

Molecular Imaging: By conjugating imaging agents (e.g., fluorophores, PET/SPECT radionuclides) to biomolecules, SPAAC enables real-time tracking and visualization of biological processes in living cells and whole organisms.

-

Proteomics and Glycomics: SPAAC facilitates the labeling and enrichment of specific classes of proteins and glycans from complex biological samples, aiding in their identification and functional characterization.

-

Materials Science: The formation of stable triazole linkages via SPAAC is used to synthesize novel biomaterials, create functionalized surfaces, and assemble polymeric nanostructures.

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an essential technique for researchers, scientists, and drug development professionals. Its unique combination of rapid kinetics, exceptional selectivity, and biocompatibility provides unprecedented control for modifying and probing complex biological systems. As research continues to yield new cyclooctyne structures with even faster kinetics and improved properties, the applications of SPAAC are poised to expand even further, continuing to drive innovation across the scientific disciplines.

References

Biotin-PEG1-azide: A Technical Guide to Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling procedures, and detailed experimental protocols for Biotin-PEG1-azide. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this versatile chemical tool.

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential to minimize any potential risks.

Hazard Identification

According to the Safety Data Sheet (SDS), this compound is classified as follows:

-

Harmful if swallowed. [1]

-

Causes skin irritation. [1]

-

Causes serious eye irritation. [1]

-

May cause respiratory irritation. [1]

It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1204085-48-2 | |

| Molecular Formula | C₁₄H₂₄N₆O₃S | |

| Molecular Weight | 356.45 g/mol | |

| Appearance | Not specified, though related compounds are white to off-white powders. | |

| Purity | >95% | |

| Solubility | Soluble in DMSO and water. |

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use in a well-ventilated area or under a chemical fume hood.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is refrigerated. For long-term storage, -20°C is often recommended for similar azide-containing compounds.

-

Keep away from heat, sparks, open flames, and hot surfaces.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

-

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: No known unsuitable media.

-

Hazardous Combustion Products: May produce carbon oxides, nitrogen oxides, and sulfur oxides upon combustion.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols

This compound is a key reagent in bioconjugation, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction allows for the efficient and specific labeling of alkyne-containing biomolecules with biotin.

General Workflow for Biotinylation using Click Chemistry

The fundamental principle involves the reaction of the azide group on this compound with a terminal alkyne on a target molecule, catalyzed by a copper(I) source.

Caption: General workflow for biotinylating an alkyne-modified biomolecule using this compound via CuAAC.

Protocol for Biotinylating an Alkyne-Modified Protein

This protocol is adapted for the labeling of a purified protein containing a genetically incorporated alkyne-bearing unnatural amino acid.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (if needed to dissolve this compound)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 100 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh )

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or water to a stock concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 10-100 µM) in your reaction buffer.

-

Add the this compound stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein is a good starting point).

-

Add the THPTA stock solution to a final concentration that is 4-5 times the concentration of CuSO₄.

-

Add the CuSO₄ stock solution to a final concentration of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect from light if using a fluorescent derivative.

-

-

Purification:

-

Remove unreacted this compound and copper catalyst by size-exclusion chromatography, dialysis, or buffer exchange into a suitable storage buffer.

-

-

Verification (Optional but Recommended):

-

Confirm successful biotinylation by Western blot using a streptavidin-HRP conjugate or by mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.

-

Protocol for Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for using this compound in a two-step labeling approach for ABPP.

Materials:

-

Cells or tissue lysate

-

Alkyne-functionalized activity-based probe

-

This compound

-

Click chemistry reagents (as in section 2.2)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

-

Elution buffer or on-bead digestion reagents

Procedure:

-

Labeling of Proteome:

-

Treat live cells or cell/tissue lysates with an alkyne-functionalized activity-based probe that targets the enzyme class of interest.

-

Incubate under appropriate conditions to allow for covalent modification of active enzymes.

-

Lyse the cells (if labeled in vivo) and clarify the lysate by centrifugation.

-

-

Click Reaction:

-

To the proteome lysate, add the click chemistry reaction components: this compound, CuSO₄, a copper-chelating ligand, and a reducing agent (e.g., sodium ascorbate or TCEP).

-

Incubate to attach the biotin tag to the probe-labeled proteins.

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer) for analysis by Western blot or in-gel digestion.

-

Alternatively, perform on-bead tryptic digestion of the captured proteins, followed by LC-MS/MS analysis to identify the labeled proteins and their sites of modification.

-

Logical Relationships in Experimental Design

The application of this compound in research often follows a logical workflow that connects the modification of a biological target with its subsequent detection or isolation.

Caption: Logical workflow from target modification to downstream applications using this compound.

This guide provides a foundational understanding of the safe handling and application of this compound. Researchers should always consult the specific product documentation and relevant literature for the most up-to-date information and to optimize protocols for their particular experimental systems.

References

An In-Depth Technical Guide to Biotin-PEG1-azide: Commercial Sources, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG1-azide, a versatile bifunctional molecule widely utilized in biomedical research and drug development. This document details its commercial availability and purity, alongside in-depth experimental protocols for its application in bioconjugation and proteomics.

Commercial Sources and Purity of this compound

This compound is readily available from various commercial suppliers, catering to the needs of researchers with requirements for high purity and well-characterized reagents. The purity of this compound is critical for ensuring the specificity and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed by manufacturers to assess the purity of this compound. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Stated Purity | Analytical Method |

| MedchemExpress | 99.88%[1] | HPLC, NMR |

| BroadPharm | >98%[2] | NMR, HPLC |

| UV Cleavable Biotin-PEG2-Azide (BroadPharm) | 98%[3] | NMR, HPLC |

| Biotin-PEG4-Picolyl azide (BroadPharm) | 95%[4] | NMR, HPLC |

Core Applications and Methodologies

This compound's utility stems from its two key functional groups: a biotin moiety and an azide group. The biotin provides a high-affinity handle for purification and detection via its interaction with streptavidin, while the azide group allows for covalent ligation to alkyne-containing molecules through the highly efficient and bioorthogonal "click chemistry" reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for bioconjugation.[] This reaction enables the specific and efficient formation of a stable triazole linkage between an azide (present on this compound) and a terminal alkyne, which can be metabolically or chemically incorporated into a biomolecule of interest.

Experimental Protocol: Labeling of an Alkyne-Modified Biomolecule with this compound

This protocol is a general guideline for the copper-catalyzed click reaction. Optimization of reaction conditions, particularly the concentrations of copper and ligands, may be necessary for specific applications.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO (for dissolving reagents)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of your alkyne-modified biomolecule in an appropriate buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand in DMSO or water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio will need to be optimized, but a 1:5 to 1:10 ratio of biomolecule to biotin-azide is a common starting point.

-

Add the copper(I)-stabilizing ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove unreacted this compound and copper catalyst using an appropriate method for your biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.

-

Affinity Purification of Biotinylated Molecules using Streptavidin

The extremely high affinity between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M) forms the basis for a highly specific and robust method for the enrichment and purification of biotinylated molecules. Streptavidin-coated magnetic beads or agarose resin are commonly used to capture biotinylated proteins from complex mixtures like cell lysates.

Experimental Protocol: Pull-Down of a Biotinylated Protein

This protocol outlines the general steps for a pull-down assay using streptavidin-functionalized magnetic beads.

Materials:

-

Sample containing the biotinylated protein (e.g., cell lysate)

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or buffer containing free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in the vial.

-

Transfer the desired amount of bead slurry to a new tube.

-

Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

-